molecular formula C11H11N5O3 B2777304 N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-12-3

N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2777304
CAS No.: 321431-12-3
M. Wt: 261.241
InChI Key: LGVSUCXKWZLGMT-UHFFFAOYSA-N
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Description

N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Nitration: Introduction of the nitro group on the phenyl ring can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Methylation: Methyl groups can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods might involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the triazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring or the triazole ring, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group might play a role in redox reactions, while the triazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simple triazole ring.

    5-Methyl-1,2,4-triazole: A methylated derivative.

    4-Nitrophenyl-1,2,4-triazole: A nitro-substituted derivative.

Uniqueness

N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of both methyl and nitro groups, along with the triazole ring, can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N,5-dimethyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c1-7-13-10(11(17)12-2)14-15(7)8-3-5-9(6-4-8)16(18)19/h3-6H,1-2H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVSUCXKWZLGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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